molecular formula C16H12BrNO2 B245022 5-bromo-N-(2-furylmethyl)-1-naphthamide

5-bromo-N-(2-furylmethyl)-1-naphthamide

Cat. No.: B245022
M. Wt: 330.17 g/mol
InChI Key: JFTFCTRQXMLKAJ-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-furylmethyl)-1-naphthamide is a brominated naphthamide derivative characterized by a naphthalene core substituted with a bromine atom at the 5-position and a 2-furylmethyl group attached via an amide linkage.

Properties

Molecular Formula

C16H12BrNO2

Molecular Weight

330.17 g/mol

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C16H12BrNO2/c17-15-8-2-5-12-13(15)6-1-7-14(12)16(19)18-10-11-4-3-9-20-11/h1-9H,10H2,(H,18,19)

InChI Key

JFTFCTRQXMLKAJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NCC3=CC=CO3

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NCC3=CC=CO3

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-N-(4-bromophenyl)-1-naphthamide ()

  • Molecular Formula: C₁₇H₁₁Br₂NO
  • Molecular Weight : 405.08 g/mol
  • Substituent : 4-Bromophenyl group instead of 2-furylmethyl.
  • The dual bromine atoms may also increase steric hindrance, affecting binding interactions in biological systems .

5-Bromo-N-(2-furylmethyl)pyrimidin-2-amine ()

  • Molecular Formula : C₉H₈BrN₃O (inferred from name).
  • Substituent : Pyrimidine ring replaces the naphthalene core.
  • Implications : The pyrimidine core offers hydrogen-bonding capability via its nitrogen atoms, which could enhance interactions with biological targets like enzymes or receptors. However, the smaller aromatic system may reduce stacking interactions compared to the naphthamide .

2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide ()

  • Molecular Formula : C₁₆H₁₃BrN₂O₃ (inferred from CAS 434299-98-6).
  • Substituent : Indole-acetamide scaffold with a formyl group.
  • The formyl group adds electrophilic character, which may influence reactivity in synthetic pathways or metabolic processes .

2-(5-Bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide ()

  • Molecular Formula : C₁₈H₁₆BrN₂O.
  • Substituent : Phenylethyl group instead of furylmethyl.
  • Implications : The phenylethyl chain increases hydrophobicity and may enhance binding to hydrophobic pockets in proteins. However, the absence of a heteroatom-rich furan ring could reduce polarity and solubility .

Comparative Physicochemical Properties

Compound Name Core Structure Key Substituent(s) Molecular Weight (g/mol) Inferred LogP*
This compound Naphthamide 2-Furylmethyl ~330 (estimated) ~3.5
5-Bromo-N-(4-bromophenyl)-1-naphthamide Naphthamide 4-Bromophenyl 405.08 ~4.2
5-Bromo-N-(2-furylmethyl)pyrimidin-2-amine Pyrimidine 2-Furylmethyl ~265 (estimated) ~2.0
2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide Indole-acetamide 2-Furylmethyl, formyl 377.20 ~2.8
2-(5-Bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide Indole-acetamide Phenylethyl 365.24 ~3.9

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

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